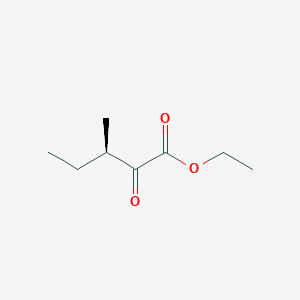
Gsu3AQ6F5V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Gsu3AQ6F5V Ethyl 3-methyl-2-oxopentanoate , is a chemical compound with the molecular formula C8H14O3 . It is a derivative of oxopentanoic acid and is characterized by its unique structure, which includes an ethyl ester group and a ketone functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-oxopentanoate typically involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methyl-2-oxopentanoic acid+ethanolacid catalystEthyl 3-methyl-2-oxopentanoate+water
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-methyl-2-oxopentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-2-oxopentanoic acid.
Reduction: 3-methyl-2-hydroxypentanoate.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The ketone and ester functional groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with enzyme active sites .
Comparación Con Compuestos Similares
Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-methyl-2-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxopentanoate: Lacks the methyl group at the 3-position.
Ethyl 3-methyl-3-oxopentanoate: Has an additional ketone group at the 3-position.
The uniqueness of Ethyl 3-methyl-2-oxopentanoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
226414-40-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (3R)-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
HCDYSXWWIWPQEN-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)C(=O)OCC |
SMILES canónico |
CCC(C)C(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


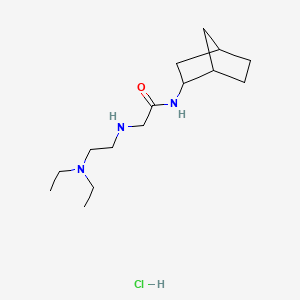


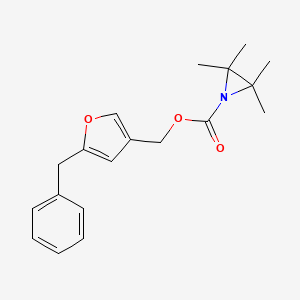
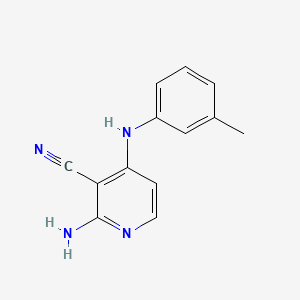

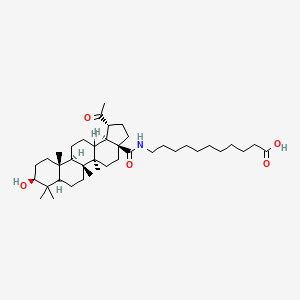

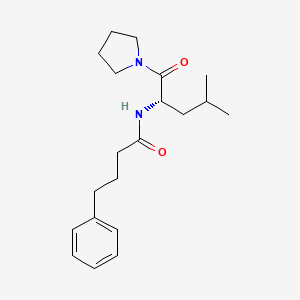



![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
